4-Amino-2-isobutylpyridazin-3(2H)-one
Description
4-Amino-2-isobutylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-amino-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-11-8(12)7(9)3-4-10-11/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
KMKWUFDZGLJCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isobutylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylpyridazin-3(2H)-one
- 4-Amino-2-ethylpyridazin-3(2H)-one
- 4-Amino-2-propylpyridazin-3(2H)-one
Uniqueness
4-Amino-2-isobutylpyridazin-3(2H)-one is unique due to its specific isobutyl substitution, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Amino-2-isobutylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of 4-Amino-2-isobutylpyridazin-3(2H)-one
The synthesis of 4-Amino-2-isobutylpyridazin-3(2H)-one typically involves the reaction of isobutylhydrazine with appropriate pyridazine derivatives. The reaction conditions often include heating in a solvent such as ethanol or methanol, followed by purification through recrystallization. Variations in the synthesis process can lead to different derivatives that may exhibit enhanced biological activity.
Antimicrobial Activity
Research has shown that 4-Amino-2-isobutylpyridazin-3(2H)-one possesses notable antimicrobial properties. A study indicated that derivatives of pyridazine compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of 4-Amino-2-isobutylpyridazin-3(2H)-one Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Amino-2-isobutylpyridazin-3(2H)-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Antitumor Effects in Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with 4-Amino-2-isobutylpyridazin-3(2H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting a potential role in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.
Mechanistic Insights
Molecular studies have provided insights into the mechanisms underlying the biological activities of 4-Amino-2-isobutylpyridazin-3(2H)-one. Research suggests that it modulates key signaling pathways involved in inflammation and apoptosis, including NF-kB and MAPK pathways. This modulation may contribute to its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
